5-[2-(Chloromethyl)butyl]-1,3-thiazole
Description
Significance of the 1,3-Thiazole Core Structure in Heterocyclic Chemistry
The 1,3-thiazole nucleus is a cornerstone of heterocyclic chemistry, largely due to its widespread occurrence in natural products and synthetic molecules of therapeutic importance. globalresearchonline.netglobalresearchonline.net This five-membered ring is a key structural component in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry. globalresearchonline.netglobalresearchonline.net Its versatility is demonstrated by its presence in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties. globalresearchonline.netnih.govmdpi.com
The thiazole (B1198619) ring is not merely a passive scaffold; its heteroatoms can engage in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets. Furthermore, the aromatic nature of the ring contributes to the stability of the molecule. pharmaguideline.com The presence of the thiazole ring in a drug structure can influence its physicochemical and pharmacokinetic properties, making it a valuable component in drug design and lead optimization. globalresearchonline.net Its role extends from being a pharmacophoric element to acting as a bioisosteric replacement for other functional groups. globalresearchonline.net
| Property | Description |
|---|---|
| Molecular Formula | C₃H₃NS |
| Aromaticity | Aromatic due to the delocalization of π electrons. |
| Basicity | The nitrogen atom imparts weak basicity. |
| Reactivity | The C2 position is susceptible to deprotonation and nucleophilic attack, while electrophilic substitution typically occurs at the C5 position. mdpi.com |
| Occurrence | Found in natural products like Vitamin B1 (Thiamine) and in numerous synthetic pharmaceuticals. nih.gov |
Historical Development and Evolution of Thiazole Synthesis Methodologies
The synthesis of the thiazole ring has been a subject of extensive research for over a century, leading to the development of several named reactions that are now fundamental in organic chemistry.
The most prominent and widely used method is the Hantzsch Thiazole Synthesis , first described by Arthur Hantzsch in 1887. mdpi.comchemhelpasap.comsynarchive.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The versatility and generally high yields of the Hantzsch synthesis have made it a mainstay for creating a wide variety of substituted thiazoles. mdpi.comchemhelpasap.com Over the years, numerous modifications have been developed, including the use of greener solvents, reusable catalysts, and microwave-assisted conditions to improve efficiency and environmental friendliness. mdpi.comnih.gov
Another classical method is the Cook-Heilbron Synthesis , which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions. pharmaguideline.comwikipedia.orgen-academic.com This method is particularly useful for introducing an amino group at the C5 position.
The Herz Reaction provides another route, converting anilines into benzodithiazolium salts using disulfur (B1233692) dichloride, which can then be transformed into 2-aminothiophenols, precursors for fused thiazole systems like benzothiazoles. wikipedia.orgresearchgate.net While less common for simple thiazoles, it is historically significant for creating more complex, fused heterocyclic systems. wikipedia.org These foundational methods have been continuously refined and expanded upon, providing chemists with a robust toolbox for constructing the thiazole core.
Positioning of 5-[2-(Chloromethyl)butyl]-1,3-thiazole within Current Thiazole Research Trajectories
Current research into thiazole derivatives is heavily focused on drug discovery and the development of novel therapeutic agents. globalresearchonline.netmdpi.comresearchgate.net Compounds containing the thiazole scaffold are continuously being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other activities. globalresearchonline.netmdpi.com
Within this context, this compound can be positioned as a valuable building block for creating new, complex molecules with potential biological activity. The lipophilic butyl group could enhance membrane permeability, a desirable trait for drug candidates, while the thiazole core provides a proven pharmacophore. mdpi.com
Crucially, the chloromethyl group (-CH₂Cl) at the terminus of the butyl chain is a reactive handle. It is an electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward attachment of a wide variety of other functional groups, such as amines, azides, thiols, or alcohols. This structural feature enables the synthesis of a library of derivatives from a single precursor, which is a common strategy in modern medicinal chemistry for exploring structure-activity relationships (SAR). Therefore, this compound is well-positioned as a key intermediate for synthesizing novel compounds intended for high-throughput screening and lead optimization in various therapeutic areas. globalresearchonline.netresearchgate.net
| Property | Predicted Value/Information |
|---|---|
| Molecular Formula | C₈H₁₂ClNS |
| Molecular Weight | 189.70 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (N and S atoms) |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in a range suitable for drug-like molecules, indicating moderate lipophilicity. |
| Reactivity Centers | Electrophilic carbon of the chloromethyl group; nucleophilic nitrogen on the thiazole ring. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12ClNS |
|---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
5-[2-(chloromethyl)butyl]-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-2-7(4-9)3-8-5-10-6-11-8/h5-7H,2-4H2,1H3 |
InChI Key |
FSQRQTMOLAXXJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CN=CS1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Chloromethyl Butyl 1,3 Thiazole and Analogues
Established Synthetic Pathways for 1,3-Thiazoles and their Applicability to Substituted Derivatives
The construction of the 1,3-thiazole ring is a well-documented field with several reliable methods that can be adapted for the synthesis of complex derivatives. These foundational methods provide the basis for accessing a wide variety of substituted thiazoles.
The most traditional and widely utilized method for thiazole (B1198619) synthesis is the Hantzsch synthesis, first reported in 1887. wikipedia.orgresearchgate.net This reaction involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide. wikipedia.orgbepls.com The versatility and simplicity of the Hantzsch synthesis have made it a mainstay in organic chemistry for creating diversely substituted thiazoles. bepls.commdpi.com
The classical mechanism proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Modern variations of the Hantzsch synthesis have focused on improving efficiency, safety, and environmental friendliness. nih.gov One significant drawback of the traditional method is the use of toxic and lachrymatory α-haloketones. bepls.com To address this, researchers have developed greener protocols that may use alternative reagents or catalytic systems. nih.gov Recent advancements include the use of silica-supported tungstosilisic acid as a reusable catalyst in one-pot, three-component reactions involving a bromoacetyl compound, thiourea (B124793), and various benzaldehydes to produce thiazole derivatives in high yields (79–90%). mdpi.com Other variants employ microwave irradiation or ultrasound to accelerate the reaction and improve yields. bepls.commdpi.comnih.gov The conditions of the Hantzsch synthesis can also influence the final product; for instance, performing the condensation under acidic conditions can alter the regioselectivity of the reaction. rsc.org
Table 1: Comparison of Classical and Modern Hantzsch Synthesis Variants
| Feature | Classical Hantzsch Synthesis | Modern Variants |
| Reactants | α-haloketone, Thioamide | α-haloketone, Thioamide, Aldehyde (multicomponent) |
| Catalyst | Often none (thermal) | Silica-supported acids, p-TSA, etc. bepls.commdpi.com |
| Conditions | Conventional heating, often harsh | Microwave irradiation, Ultrasonic irradiation, Milder conditions bepls.comnih.gov |
| Solvent | Organic solvents | Green solvents (e.g., water, PEG-400), Solvent-free bepls.com |
| Yields | Variable to good | Good to excellent mdpi.com |
| Advantages | Well-established, versatile | Higher efficiency, shorter reaction times, greener process bepls.comnih.gov |
| Disadvantages | Use of toxic reagents, harsh conditions | Catalyst may be required |
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for synthesizing complex molecules like substituted thiazoles efficiently. acs.orgresearchgate.net These reactions combine two or more starting materials in a single reaction vessel, proceeding through a cascade of reactions to form the final product without isolating intermediates. This approach offers significant advantages, including reduced waste, lower costs, and shorter synthesis times. bepls.com
Several MCR strategies have been developed for thiazole synthesis. researchgate.net For example, a three-component reaction of arylglyoxals, thiobenzamides, and lawsone in acetic acid under catalyst-free conditions yields fully substituted lawsone-1,3-thiazole hybrids. acs.org Another versatile MCR involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specialized isocyanide to produce 2,4-disubstituted thiazoles. researchgate.netthieme-connect.com Chemoenzymatic approaches have also been developed, using enzymes like trypsin to catalyze the one-pot synthesis of thiazole derivatives under mild conditions with high yields. nih.gov These MCRs provide a direct and highly variable route to complex thiazole structures that would otherwise require lengthy multi-step syntheses. thieme-connect.com
Beyond the Hantzsch synthesis, other cyclization strategies utilize various precursors containing the necessary sulfur and nitrogen atoms. The Cook-Heilbron synthesis, for instance, involves the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates to form 5-aminothiazoles. pharmaguideline.com
Other methods build the thiazole ring through different bond-forming strategies:
From Enaminones: A three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur can produce 2-amino-5-acylthiazoles. organic-chemistry.org
From α-Diazoketones: The reaction of α-diazoketones with thiourea in the presence of PEG-400 offers a catalyst-free and efficient route to 2-aminothiazoles. bepls.com
From Thioamides and Oximes: A copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) provides a mild pathway to thiazole derivatives. organic-chemistry.org
These methods highlight the flexibility in constructing the thiazole core, allowing for the incorporation of diverse functional groups depending on the choice of precursors. The use of elemental sulfur, in particular, represents an atom-economical approach to forming sulfur-containing heterocycles. rsc.org
Specific Synthetic Routes for 5-[2-(Chloromethyl)butyl]-1,3-thiazole
While general methods provide the foundation, the synthesis of a specifically substituted compound like this compound requires a tailored approach. This can be achieved either by constructing the thiazole ring with the desired side chain already attached to a precursor or by modifying a pre-formed thiazole ring.
A relevant industrial pathway for producing 5-(chloromethyl)thiazole (B1295649) derivatives involves the use of halogenated C3 building blocks like 1,3-dichloropropene (B49464). google.comsemanticscholar.org This method can be adapted to synthesize more complex side chains. The general sequence is as follows:
Thiocyanate Formation: 1,3-dichloropropene reacts with sodium thiocyanate (NaSCN), often in the presence of a phase transfer catalyst, to form 3-chloro-2-propenyl-thiocyanate. google.comgoogleapis.com
Rearrangement: The resulting thiocyanate undergoes a thermal researchgate.netresearchgate.net-sigmatropic rearrangement to yield the more stable 3-chloro-1-propenyl-isothiocyanate. semanticscholar.org
Cyclization and Chlorination: This isothiocyanate is then treated with a chlorinating agent, such as gaseous chlorine or sulfuryl chloride. semanticscholar.orggoogle.com This step induces cyclization and chlorination to form 2-chloro-5-chloromethyl-thiazole. google.comsemanticscholar.org
To synthesize this compound, a similar strategy could be envisioned starting from a halogenated hexenyl precursor instead of a propenyl one. The key would be to utilize a starting material like 1,3-dichloro-4-ethyl-1-hexene, which possesses the required carbon skeleton. The reaction sequence would likely proceed through analogous thiocyanate and isothiocyanate intermediates before the final chlorinative cyclization to yield the target compound.
Table 2: Proposed Synthesis via Halogenated Precursor
| Step | Reaction | Reactants | Intermediate/Product |
| 1 | Nucleophilic Substitution | Halogenated hexenyl precursor, Sodium thiocyanate | Hexenyl thiocyanate derivative |
| 2 | Sigmatropic Rearrangement | Hexenyl thiocyanate derivative | Hexenyl isothiocyanate derivative |
| 3 | Chlorinative Cyclization | Hexenyl isothiocyanate derivative, Chlorinating agent (e.g., Cl₂) | This compound (potentially with 2-chloro substitution) |
An alternative strategy involves modifying a simpler, pre-existing thiazole molecule. nih.gov This is a common approach in medicinal chemistry for creating analogues of a lead compound. nih.govnih.gov For this specific target, one could start with a thiazole bearing a functional group at the 5-position that can be elaborated into the desired (2-chloromethyl)butyl side chain.
For instance, one could begin with 5-formyl-1,3-thiazole or a 5-(halomethyl)-1,3-thiazole. The synthesis could proceed through standard C-C bond-forming reactions such as:
Wittig or Horner-Wadsworth-Emmons reaction: Reacting 5-formyl-1,3-thiazole with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion to build the carbon backbone of the side chain.
Grignard or Organolithium addition: Adding a butylmagnesium halide or butyllithium (B86547) to 5-formyl-1,3-thiazole, followed by further functional group manipulations to introduce the chloromethyl group.
A particularly powerful method involves the deprotonation of the thiazole ring. The proton at the C2 position of thiazole is the most acidic and can be removed by strong bases like organolithium reagents. pharmaguideline.com While less acidic, the C5 proton can also be removed, creating a nucleophilic center for reaction with an appropriate electrophile, such as a substituted butyl halide, to introduce the side chain. Subsequent functionalization of this side chain would be necessary to install the chloromethyl group.
Optimization of Reaction Conditions for Yield and Selectivity
The efficient synthesis of 5-substituted thiazoles is highly dependent on the careful optimization of reaction conditions. While specific studies on this compound are not extensively documented, principles can be drawn from the synthesis of analogous structures like 2-chloro-5-chloromethylthiazole (B146395). Key parameters that are typically manipulated to enhance reaction yield and selectivity include the choice of solvent, temperature, reaction time, and the nature of catalysts or additives.
For instance, in the synthesis of thiazoles via the Hantzsch reaction (condensation of an α-haloketone with a thioamide), the solvent choice can significantly impact reaction rates and byproduct formation. Solvents ranging from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, DMSO) and even green solvents like water or PEG-400 have been explored. researchgate.netbepls.com Temperature control is also critical; while higher temperatures can accelerate the reaction, they may also lead to degradation or the formation of undesired isomers. bepls.com Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields. bepls.com The selection of a base or acid catalyst can also be pivotal in promoting the desired cyclization pathway. bepls.com
Table 1: Factors Influencing Yield and Selectivity in Thiazole Synthesis
| Parameter | Variation | Effect on Reaction | Potential Outcome |
| Solvent | Polar Aprotic (DMF, DMSO) vs. Polar Protic (Ethanol) vs. Green (Water, PEG-400) | Influences reactant solubility and reaction pathway. | Improved yields and reduced byproducts. researchgate.netbepls.com |
| Temperature | Room Temperature to Reflux (~130°C) | Affects reaction rate and selectivity. | Higher temperatures may increase speed but can lower selectivity. bepls.com |
| Catalyst | Acid (p-TSA), Base (DABCO), or Catalyst-Free | Promotes specific steps in the reaction mechanism. | Can enhance yield and direct the formation of specific isomers. bepls.com |
| Activation | Conventional Heating vs. Microwave Irradiation | Method of energy input. | Microwave heating often reduces reaction times and improves yields. bepls.commdpi.com |
| Additives | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) chloride) | Facilitates reactions between immiscible reactants. | Increases reaction efficiency in biphasic systems. googleapis.com |
For the synthesis of 2-chloro-5-chloromethylthiazole from 3-chloro-1-propenylisothiocyanates, chlorination in a solvent like chloroform (B151607) can yield the product in moderate (around 65%) yields. semanticscholar.org Further purification steps, such as distillation or crystallization, are often necessary to isolate the high-purity compound. google.com
Derivatization Strategies Utilizing the Chloromethyl Group at Position 5
The chloromethyl group at the C5 position of the thiazole ring is a versatile chemical handle for further molecular elaboration. quinoline-thiophene.com Its reactivity is dominated by the lability of the chlorine atom, which is a good leaving group, making the adjacent methylene (B1212753) carbon an electrophilic center susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Amines, Thiols, Alcohols)
Nucleophilic substitution is the most direct strategy for derivatizing the 5-chloromethyl moiety. The carbon-chlorine bond can be readily cleaved by various nucleophiles to form new carbon-heteroatom bonds. This approach is fundamental to building more complex molecular architectures.
Alcohols/Alkoxides: Reaction with alcohols or their corresponding alkoxides yields ether derivatives. A prominent example is the displacement of the chloride in 2-chloro-5-chloromethylthiazole with a formate (B1220265) anion, followed by hydrolysis, to produce 2-chloro-5-hydroxymethylthiazole. semanticscholar.org
Thiols/Thiolates: Thiol nucleophiles react to form thioethers, which are valuable intermediates in their own right.
Amines: Primary and secondary amines can be used to synthesize 5-(aminomethyl)thiazole derivatives. These reactions are crucial for introducing nitrogen-containing functional groups that are common in biologically active molecules.
The general reactivity allows for the introduction of a diverse array of functional groups, significantly expanding the chemical space accessible from the 5-chloromethylthiazole core. quinoline-thiophene.commdpi.com
Table 2: Examples of Nucleophilic Substitution at the 5-Chloromethyl Position
| Nucleophile | Reagent Example | Product Functional Group |
| Alcohol | Sodium Formate (followed by hydrolysis) | Hydroxymethyl (-CH₂OH) |
| Amine | Ammonia, Primary/Secondary Amines (RNH₂, R₂NH) | Aminomethyl (-CH₂NH₂, -CH₂NHR, -CH₂NR₂) |
| Thiol | Sodium Hydrosulfide, Thiols (RSH) | Thiomethyl (-CH₂SH, -CH₂SR) |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) |
| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) |
Metal-Catalyzed Coupling Reactions for Further Functionalization
While direct metal-catalyzed coupling of the chloromethyl group can be challenging, it is often converted into a more suitable functional group for such transformations. For example, the chloromethyl group could be transformed into an organometallic reagent (e.g., via a Grignard or organozinc intermediate) to participate in cross-coupling reactions.
Alternatively, other positions on the thiazole ring can be functionalized. For instance, palladium- or copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds on heteroaromatic systems. mdpi.com If the thiazole core contains a halogen atom at another position (e.g., 2-chloro-5-chloromethylthiazole), that site can be targeted for reactions like Suzuki, Stille, or Sonogashira couplings, leaving the chloromethyl group available for subsequent derivatization. uni-muenchen.de This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.
Cycloaddition and Rearrangement Reactions Involving the Chloromethyl Moiety
The chloromethyl group itself is not typically a direct participant in cycloaddition reactions. However, it can be a precursor to functionalities that are. For example, conversion of the chloromethyl group to an azidomethyl group (-CH₂N₃) would create a 1,3-dipole suitable for Huisgen cycloaddition reactions to form triazoles. rsc.org
Rearrangement reactions are more commonly observed in the synthesis of the thiazole core itself rather than in the derivatization of the side chain. For example, the synthesis of a precursor to 2-chloro-5-chloromethylthiazole involves a thermal nih.govnih.gov-sigmatropic rearrangement of 3-chloro-2-propenylthiocyanate to 3-chloro-1-propenylisothiocyanate. semanticscholar.org While not directly involving the final chloromethyl group, such rearrangements are key strategic steps in constructing the necessary precursors for the target molecule.
Stereoselective Synthesis Approaches for Chiral this compound Derivatives
The target compound, this compound, possesses a chiral center at the second carbon of the butyl side chain. Therefore, its synthesis would result in a racemic mixture unless stereoselective methods are employed. The development of enantiomerically pure pharmaceuticals has made stereoselective synthesis a critical area of research. nih.gov
Approaches to achieve stereoselectivity for this target molecule could include:
Chiral Pool Synthesis: This strategy would involve starting with an enantiomerically pure building block that already contains the chiral butyl side chain. For example, a chiral derivative of 3-chloromethyl-1-pentene could be incorporated into the thiazole ring through a suitable synthetic sequence.
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction, and then subsequently removed.
Asymmetric Catalysis: A chiral catalyst (e.g., a chiral Lewis acid or a transition metal complex with a chiral ligand) could be used to control the stereochemistry of the reaction that forms the chiral center. mdpi.com For example, an asymmetric alkylation or reduction step during the construction of the side chain could establish the desired stereochemistry.
The synthesis of chiral thiazole derivatives is an active area of investigation, with various strategies being developed to control stereochemistry and produce enantiomerically pure compounds for biological evaluation. nih.govijper.org
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Advanced Spectroscopic Characterization of 5 2 Chloromethyl Butyl 1,3 Thiazole
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. For 5-[2-(Chloromethyl)butyl]-1,3-thiazole, the FT-IR spectrum provides a unique molecular fingerprint, revealing characteristic vibrations of the thiazole (B1198619) ring, the butyl chain, and the chloromethyl group.
Characteristic Vibrational Modes of the Thiazole Ring
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, exhibits several characteristic vibrational bands in the FT-IR spectrum. These vibrations arise from the stretching and bending of the C=C, C=N, C-S, and C-H bonds within the ring structure. The precise positions of these bands can be influenced by the nature and position of substituents on the ring.
Key vibrational modes for substituted thiazole rings typically include:
C=N Stretching: This vibration is characteristic of the imine group within the thiazole ring and typically appears as a strong to medium absorption band in the 1650-1550 cm⁻¹ region. mdpi.com
Ring Stretching (C=C and C=N): Aromatic and heteroaromatic rings display a series of skeletal stretching vibrations. For thiazole derivatives, these are often observed in the 1600-1400 cm⁻¹ range. tsijournals.comresearchgate.net These bands confirm the presence of the heterocyclic aromatic system.
C-S Stretching: The stretching vibration of the carbon-sulfur single bond in the thiazole ring is typically weaker than the C=N and C=C stretching bands and is found in the fingerprint region, often between 900-650 cm⁻¹. tsijournals.com
C-H Stretching and Bending: The aromatic C-H stretching vibration of the proton attached to the thiazole ring usually occurs above 3000 cm⁻¹. tsijournals.com The corresponding in-plane and out-of-plane C-H bending vibrations are found at lower frequencies, contributing to the complex pattern in the fingerprint region (below 1500 cm⁻¹).
The table below summarizes the expected vibrational frequencies for the thiazole moiety.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=N Stretch | 1650 - 1550 | Medium |
| Ring Skeletal Stretches (C=C, C=N) | 1600 - 1400 | Variable |
| C-S Stretch | 900 - 650 | Weak |
Identification of Chloromethyl and Butyl Group Signatures
The substituent groups, specifically the 2-(chloromethyl)butyl side chain, give rise to distinct absorption bands that allow for their identification.
Butyl Group Signatures: The butyl group, being an alkyl chain, is characterized by its C-H stretching and bending vibrations.
C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the butyl chain are expected in the 2965-2850 cm⁻¹ region. libretexts.orglibretexts.org These are typically strong, sharp absorptions.
C-H Bending: The scissoring (bending) vibrations for CH₂ groups appear around 1470-1450 cm⁻¹. libretexts.orglibretexts.org The characteristic bending for the CH₃ group is found near 1375 cm⁻¹. libretexts.orglibretexts.org
Chloromethyl Group Signatures: The chloromethyl group (-CH₂Cl) introduces vibrations associated with the C-Cl bond and the adjacent methylene group.
CH₂ Vibrations: The stretching and bending vibrations of the methylene group are similar to those in the butyl chain but may be slightly shifted due to the electronegativity of the adjacent chlorine atom.
C-Cl Stretching: The carbon-chlorine stretching vibration is a key signature. It is typically a strong band found in the fingerprint region, generally between 800 and 600 cm⁻¹. mdpi.com The presence of a distinct absorption in this area is a strong indicator of the chloromethyl functionality.
The following table details the characteristic IR absorptions for the substituent groups.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| Butyl (CH₂, CH₃) | C-H Asymmetric Stretch | 2965 - 2950 | Strong |
| Butyl (CH₂, CH₃) | C-H Symmetric Stretch | 2875 - 2850 | Strong |
| Butyl (CH₂) | C-H Scissoring (Bend) | 1470 - 1450 | Medium |
| Chloromethyl | C-Cl Stretch | 800 - 600 | Strong |
X-ray Crystallography
Determination of Three-Dimensional Molecular Structure and Conformation
Analysis of a suitable single crystal of the compound would yield its complete three-dimensional structure. Based on data from similar thiazole derivatives, several structural characteristics can be anticipated. nih.govnih.gov
Thiazole Ring Planarity: The 1,3-thiazole ring is an aromatic system and is expected to be essentially planar. nih.govresearchgate.net X-ray diffraction would confirm the degree of planarity by measuring the deviation of each ring atom from a calculated mean plane.
Bond Lengths and Angles: The technique provides precise measurements of all bond lengths and angles. For instance, the bond lengths within the thiazole ring (e.g., S-C, C-N, C=C) are characteristic of their bond order and aromatic character. nih.gov These experimental values can be compared with theoretical models.
Conformation of the Side Chain: The conformation of the flexible 2-(chloromethyl)butyl side chain relative to the rigid thiazole ring is a critical structural feature. X-ray crystallography would determine the torsion angles that define the spatial orientation of this chain. For example, in the related 2-chloro-5-(chloromethyl)thiazole, the orientation of the chloromethyl group relative to the ring is defined by a specific torsion angle (S—C—C—Cl) of -66.66 (1)°. nih.govresearchgate.net A similar analysis would reveal the preferred conformation of the larger butyl side chain in the solid state.
The table below presents crystallographic data for the related compound 2-chloro-5-(chloromethyl)thiazole, which serves as a model for the structural characteristics of a substituted chloromethylthiazole. nih.govresearchgate.net
| Parameter | 2-chloro-5-(chloromethyl)thiazole |
| Chemical Formula | C₄H₃Cl₂NS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) | 96.82 (3) |
| Volume (ų) | 662.2 (2) |
Analysis of Intermolecular Interactions and Packing in the Solid State
Crystal packing is dictated by a variety of non-covalent intermolecular interactions that hold the molecules together in an ordered, three-dimensional lattice. The nature and strength of these interactions influence the physical properties of the solid, such as melting point and solubility.
For this compound, the following interactions are likely to be significant:
Van der Waals Forces: The nonpolar butyl chain would primarily interact with neighboring molecules through weaker van der Waals forces.
Dipole-Dipole Interactions: The polar thiazole ring and the C-Cl bond create molecular dipoles, leading to dipole-dipole interactions that help organize the molecules in the crystal lattice.
π-π Stacking: The aromatic thiazole rings can interact with each other through π-π stacking. The distance between the centroids of adjacent rings is a key parameter for evaluating this interaction. In the model compound 2-chloro-5-(chloromethyl)thiazole, the shortest distance between thiazole ring centroids is 5.554 (1) Å, suggesting that strong π-π stacking may not be the dominant packing force in that particular structure. nih.govresearchgate.net
Mechanistic Investigations and Reactivity Profiles of 5 2 Chloromethyl Butyl 1,3 Thiazole
Elucidation of Reaction Mechanisms at the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is the most reactive site on the butyl substituent, primarily functioning as an electrophilic center susceptible to nucleophilic attack.
The carbon atom of the chloromethyl group in 5-[2-(Chloromethyl)butyl]-1,3-thiazole is electrophilic. This reactivity is a consequence of the large difference in electronegativity between the carbon and chlorine atoms. The chlorine atom withdraws electron density from the carbon atom, creating a partial positive charge (δ+) on the carbon and making it an attractive target for nucleophiles. This effect renders the chloromethyl group a key site for substitution reactions. The electron-deficient nature of the attached thiazole (B1198619) ring further enhances the electrophilicity of this position.
Given that the chloromethyl group is a primary alkyl halide, nucleophilic substitution reactions are expected to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). masterorganicchemistry.com
This "backside attack" leads to a transition state in which the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond between the nucleophile and the carbon atom forms, the bond between the carbon and the chlorine atom breaks. masterorganicchemistry.com A key stereochemical outcome of an SN2 reaction is the inversion of configuration at the chiral center, often likened to an umbrella flipping inside out in the wind. masterorganicchemistry.com The electron-deficient character of the thiazole ring facilitates this SN2 reaction at the chloromethyl group, enabling various derivatizations such as alkylation and amination.
Table 1: Characteristics of the SN2 Reaction at the Chloromethyl Group
| Feature | Description |
| Mechanism | Concerted (single step) |
| Rate Determining Step | Bimolecular (depends on concentrations of both substrate and nucleophile) |
| Nucleophilic Attack | Backside attack (180° to the leaving group) masterorganicchemistry.com |
| Transition State | Trigonal bipyramidal geometry with partial bonds to nucleophile and leaving group masterorganicchemistry.com |
| Stereochemistry | Inversion of configuration at the reaction center masterorganicchemistry.com |
| Substrate Influence | Favored for primary alkyl halides like the chloromethyl group |
Neighboring group participation (NGP), also known as anchimeric assistance, is a crucial concept where a nearby functional group within the same molecule acts as an internal nucleophile. wikipedia.orglibretexts.org This participation can significantly increase the reaction rate and alter the expected stereochemical outcome. wikipedia.org For this compound, the lone pair of electrons on either the sulfur or nitrogen atom of the thiazole ring could potentially act as a neighboring group.
The mechanism involves an initial intramolecular SN2 attack by the heteroatom on the electrophilic carbon of the chloromethyl group, displacing the chloride ion. dalalinstitute.com This step results in the formation of a strained, cyclic intermediate (in this case, a fused bicyclic thiazolium ion). This is followed by a second SN2 attack, this time by an external nucleophile, which opens the cyclic intermediate.
Table 2: Comparison of Nucleophilic Substitution Pathways
| Parameter | Direct SN2 Pathway | Neighboring Group Participation (NGP) Pathway |
| Intermediate | None (concerted reaction) | Cyclic intermediate (e.g., thiazolium ion) dalalinstitute.com |
| Rate | Standard bimolecular rate | Accelerated rate (anchimeric assistance) wikipedia.org |
| Stereochemistry | Inversion of configuration masterorganicchemistry.com | Retention of configuration (double inversion) dalalinstitute.com |
| Mechanism Steps | One step | Two consecutive SN2 steps dalalinstitute.com |
Reactivity of the 1,3-Thiazole Ring System
The 1,3-thiazole ring is an aromatic heterocycle whose reactivity is governed by its electronic structure and the interplay between its nitrogen and sulfur heteroatoms. nih.govnumberanalytics.com
The 1,3-thiazole ring is aromatic. numberanalytics.comnih.gov Its planarity and the delocalization of six π-electrons (four from the two double bonds and a lone pair from the sulfur atom) across the five-membered ring fulfill Hückel's rule for aromaticity. nih.gov This aromatic character confers significant stability to the ring system. wikipedia.org The aromaticity is evidenced by ¹H NMR spectroscopy, where the ring protons show chemical shifts in the aromatic region, indicating a strong diamagnetic ring current. wikipedia.orgresearchgate.net
Despite its aromaticity, the thiazole ring is considered electron-deficient. This is primarily due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. numberanalytics.comresearchgate.net This effect reduces the electron density within the ring compared to benzene (B151609) or purely carbon-based aromatic systems. The distribution of electron density is not uniform: calculations indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution, while the C2 position is the most electron-deficient and susceptible to deprotonation or nucleophilic attack. wikipedia.orgresearchgate.netpharmaguideline.com
The thiazole ring exhibits reactivity towards both oxidation and reduction, with the specific outcome depending on the reagents and conditions employed.
Oxidation: The heteroatoms in the thiazole ring are potential sites for oxidation. The nitrogen atom can be oxidized to form an aromatic thiazole N-oxide using various oxidizing agents. wikipedia.org Oxidation can also occur at the sulfur atom, leading to non-aromatic sulfoxides and sulfones. wikipedia.org Under more forceful oxidative conditions, the thiazole ring can undergo cleavage. For instance, treatment of some 2-phenylthiazoline derivatives with various oxidants can lead to ring-opening, yielding products like benzoylamino sulfonic acids. rsc.orgresearchgate.net Similarly, oxidative ring-opening of benzothiazole (B30560) derivatives can yield acyl aminobenzene sulfonate esters. scholaris.ca
Reduction: The thiazole ring is generally stable towards reduction by methods such as catalytic hydrogenation with platinum. pharmaguideline.com However, it can be reduced under more vigorous conditions. A notable reaction is its behavior with Raney nickel, an activated nickel catalyst, which causes reductive cleavage of the carbon-sulfur bonds (desulfuration), leading to the degradation of the ring. pharmaguideline.com
Lack of Specific Research Data Precludes In-Depth Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in detailed research specifically concerning the chemical compound this compound. While extensive research exists for the broader family of thiazole derivatives, specific mechanistic investigations, reactivity profiles, and detailed studies on the influence of its unique butyl substituent are not presently available in the public domain. Consequently, a detailed article structured around the specific points of mechanistic investigations, ring-opening and ring-closure reactions, and the steric and electronic effects of the butyl substituent cannot be generated at this time.
The thiazole ring is a well-known heterocyclic compound that forms the core of many biologically active molecules and is a versatile building block in organic synthesis. nih.govnih.gov The reactivity of the thiazole ring is influenced by the nature and position of its substituents. For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the electron density of the ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. mdpi.comscience.gov
In the case of the specified compound, this compound, the butyl group at the 5-position, with a chloromethyl group on the second carbon of the butyl chain, would be expected to exert both steric and electronic effects on the reactivity of the thiazole core.
General Discussion on Potential Reactivity (Hypothetical)
Steric Effects: The bulky sec-butyl group would likely create steric hindrance around the C5 position of the thiazole ring. This could influence the approach of reagents to this side of the molecule, potentially directing reactions to other positions on the ring or affecting the rate of reactions involving the chloromethyl group. researchgate.netresearchgate.net
Electronic Effects: Alkyl groups, such as the butyl substituent, are generally considered to be weakly electron-donating through an inductive effect. This would slightly increase the electron density of the thiazole ring, potentially activating it towards electrophilic substitution, although this effect would be modest. The electronegative chlorine atom in the chloromethyl group would have an electron-withdrawing inductive effect, which could influence the reactivity of the side chain itself, making the methylene (B1212753) carbon susceptible to nucleophilic substitution.
Reactivity of the Chloromethyl Group: The chloromethyl group attached to the butyl side chain is a reactive site. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This functionality is often used to introduce other functional groups onto a molecule.
Ring-Opening and Ring-Closure Reactions of Thiazoles (General Context)
Thiazole rings are generally stable aromatic systems. Ring-opening reactions typically require harsh conditions or specific reagents that can disrupt the aromaticity. Conversely, the synthesis of the thiazole ring itself is a classic example of a ring-closure reaction, most notably the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. mdpi.commdpi.com It is conceivable that this compound could be synthesized via a variation of this method.
While preliminary mechanistic studies on ring-opening and annulation of some thiazole precursors have been reported, these are not specific to the compound . rsc.org
Structure Activity Relationship Sar Studies in Thiazole Derivatives
Correlation of Structural Modifications with Chemical Reactivity and Stability
The thiazole (B1198619) ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. nih.govglobalresearchonline.net Its aromaticity, a result of the delocalization of six pi (π) electrons, is a key determinant of its stability and reactivity. nih.gov The thiazole nucleus is susceptible to various reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and oxidation. nih.gov The positions on the ring exhibit different levels of reactivity; electrophilic reactions are predicted to occur in the order of C5 > C2 > C4, while nucleophilic reactions follow the order of C2 > C5 > C4. ijper.org
Impact of Substituent Nature and Position (e.g., chloromethyl, butyl) on Molecular Properties
The chloromethyl group at the C5 position significantly influences the molecule's reactivity. The chlorine atom is an electron-withdrawing group, which can alter the electron cloud density of the thiazole ring. quinoline-thiophene.com In related compounds like 2-chloro-5-(chloromethyl)-1,3-thiazole, the presence of chlorine atoms makes the molecule an important and reactive intermediate for the synthesis of agrochemicals and pharmaceuticals. quinoline-thiophene.comresearchgate.netsemanticscholar.org The chloromethyl group, in particular, provides a reactive site for nucleophilic substitution reactions, allowing for further chemical modifications. quinoline-thiophene.com
The butyl group , as an alkyl substituent, is generally considered electron-donating and increases the lipophilicity (hydrophobicity) of the molecule. This can enhance hydrophobic interactions with biological targets. frontiersin.org The specific placement of these groups is crucial. For example, the reactivity and interaction profile of a substituent at the C5 position differs significantly from that at the C2 or C4 positions due to the ring's inherent electronic distribution. ijper.org
Studies on other substituted thiazole and benzothiazole (B30560) derivatives have demonstrated that modifying substituents allows for the fine-tuning of frontier molecular orbital energies (HOMO and LUMO). nih.gov The substitution of electron-withdrawing groups like nitro (-NO2) can lower both HOMO and LUMO energy levels, reducing the energy gap and impacting charge transport and optoelectronic properties. nih.gov Similarly, the chloromethyl and butyl groups in 5-[2-(Chloromethyl)butyl]-1,3-thiazole would be expected to modulate these electronic properties, thereby influencing its molecular behavior.
| Substituent Group | General Nature | Expected Impact on Thiazole Ring | Influence on Molecular Properties |
|---|---|---|---|
| Chloromethyl (-CH₂Cl) | Electron-withdrawing (due to Cl) | Decreases electron density; provides a reactive site for nucleophilic substitution. quinoline-thiophene.com | Modulates electronic properties (e.g., HOMO/LUMO levels); can participate in hydrogen bonding and dipole interactions. frontiersin.orgnih.gov |
| Butyl (-C₄H₉) | Electron-donating; Lipophilic | Slightly increases electron density. | Enhances hydrophobicity and potential for van der Waals/hydrophobic interactions. frontiersin.org |
Design Principles for Modulating Molecular Interactions and Selectivity
The design of thiazole derivatives for specific applications relies on established principles to control their molecular interactions and achieve selectivity. A primary strategy involves the targeted modification of substituents at various positions on the thiazole ring to optimize interactions with a biological target. globalresearchonline.net
Molecular Docking and Computational Studies: A key design principle is the use of in silico molecular docking to predict how a thiazole derivative will bind to a specific protein's active site. nih.govbris.ac.uk These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within the binding pocket. frontiersin.org By understanding these interactions, chemists can rationally design new derivatives with improved binding affinity and selectivity. academie-sciences.fr For example, docking studies on novel thiazole derivatives have revealed superior binding affinities at target sites, which correlates with their observed biological activity. frontiersin.org
Modulating Hydrophobic and Hydrophilic Interactions: The selectivity and strength of a molecule's interaction can be modulated by altering its hydrophobic and hydrophilic character. Introducing lipophilic groups, such as the butyl group, can enhance binding to hydrophobic pockets in a target protein. frontiersin.org Conversely, adding groups capable of forming hydrogen bonds can improve interactions with polar residues. The thiazole ring itself, with its nitrogen and sulfur atoms, can participate in various non-covalent interactions.
Scaffold-Based Design: Another principle involves using the thiazole ring as a central scaffold and attaching different pharmacophoric features. bris.ac.uk This approach allows for the combination of the thiazole core with other chemical moieties known to have specific properties. For instance, linking the thiazole to other heterocyclic rings can enhance therapeutic activities. mdpi.com This modular design strategy enables the systematic exploration of chemical space to identify compounds with the desired selectivity and molecular interaction profile.
Advanced Research Trajectories and Methodological Innovations in Thiazole Chemistry
Development of Green Chemistry Approaches for Thiazole (B1198619) Synthesis
In response to the growing need for environmentally responsible chemical processes, significant efforts have been directed towards the development of green synthetic routes for thiazole derivatives. bepls.comresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. researchgate.net Key strategies in green thiazole synthesis include the use of eco-friendly solvents, alternative energy sources, and the design of multi-component, one-pot reactions. bepls.comresearchgate.net
One prominent green approach is the utilization of environmentally benign solvents. Water, for instance, has been successfully employed as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles, offering a simple and high-yielding procedure. bepls.com Polyethylene glycol (PEG-400) has also emerged as a green solvent for the catalyst-free synthesis of 2-aminothiazoles. bepls.com
Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate reaction rates and improve yields in thiazole synthesis. bepls.comresearchgate.net Microwave-assisted synthesis has been shown to be an efficient and rapid method for preparing hydrazinyl thiazoles under solvent- and catalyst-free conditions. bepls.comresearchgate.net Similarly, ultrasonic irradiation has been used in conjunction with reusable catalysts for the one-pot synthesis of Hantzsch thiazole derivatives. bepls.com
Multi-component, one-pot reactions represent another cornerstone of green thiazole synthesis. bepls.com These reactions, where multiple starting materials are combined in a single reaction vessel to form the final product, offer numerous advantages, including reduced waste, lower costs, and simplified procedures. researchgate.netresearchgate.net Several one-pot methods have been developed for the synthesis of highly functionalized thiazoles, avoiding the need for isolating intermediates and minimizing the use of purification techniques like chromatography. scispace.comresearchgate.net
The table below summarizes various green chemistry approaches for the synthesis of thiazole derivatives.
| Green Chemistry Approach | Description | Example(s) | Reference(s) |
| Green Solvents | Utilization of environmentally benign solvents to replace hazardous organic solvents. | Water, Polyethylene Glycol (PEG-400) | bepls.com |
| Microwave Irradiation | Use of microwave energy to accelerate reactions, often leading to higher yields and shorter reaction times. | Rapid synthesis of hydrazinyl thiazoles. | bepls.comresearchgate.net |
| Ultrasonic Irradiation | Application of ultrasound to enhance reaction rates and efficiency. | Synthesis of Hantzsch thiazole derivatives with a reusable catalyst. | bepls.com |
| Multi-component, One-pot Reactions | Combining multiple reactants in a single step to form complex products, minimizing waste and simplifying procedures. | Synthesis of 5-acetyl-2-imino-4-methylthiazoles and other highly functionalized thiazoles. | scispace.comresearchgate.net |
| Recyclable Catalysts | Employing catalysts that can be easily recovered and reused, reducing waste and cost. | Silica-supported tungstosilicic acid. | bepls.com |
Exploration of Novel Catalytic Systems for Efficient Thiazole Derivatization
The development of novel and efficient catalytic systems is a major focus in modern thiazole chemistry, enabling milder reaction conditions and greater control over selectivity. numberanalytics.com A wide range of catalysts, from transition metals to biocatalysts, are being explored to facilitate the synthesis and functionalization of the thiazole ring. acs.orgnumberanalytics.comorganic-chemistry.org
Transition-metal catalysts, particularly those based on copper and palladium, have proven to be powerful tools for thiazole derivatization. numberanalytics.comorganic-chemistry.org Copper-catalyzed reactions, for example, have been utilized for the direct arylation of thiazole C-H bonds and for the synthesis of thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur under aerobic conditions. organic-chemistry.org
In line with green chemistry principles, there is a growing interest in the development of reusable and heterogeneous catalysts. bepls.com Silica-supported tungstosilicic acid has been employed as a recyclable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. bepls.com More recently, NiFe2O4 nanoparticles have been demonstrated as a reusable catalyst for the green, one-pot multicomponent synthesis of novel thiazole scaffolds. acs.org
Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical catalysis. A recyclable cross-linked chitosan (B1678972) hydrogel has been developed as a green biocatalyst for the efficient synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com Enzymes are also gaining traction in thiazole synthesis. For instance, trypsin from porcine pancreas has been shown to effectively catalyze the one-pot multicomponent synthesis of thiazole derivatives under mild conditions. nih.gov
The following table provides an overview of different catalytic systems used in thiazole synthesis and derivatization.
| Catalyst Type | Description | Example(s) | Reference(s) |
| Transition Metals | Catalysts based on metals like copper and palladium that facilitate various coupling and cyclization reactions. | Copper-catalyzed C-H arylation and multi-component synthesis. | numberanalytics.comorganic-chemistry.org |
| Reusable Heterogeneous Catalysts | Solid-supported catalysts that can be easily separated from the reaction mixture and reused multiple times. | Silica-supported tungstosilicic acid, NiFe2O4 nanoparticles. | bepls.comacs.org |
| Biocatalysts | Catalysts derived from biological sources, such as polymers and enzymes, offering green and mild reaction conditions. | Cross-linked chitosan hydrogel, Trypsin from porcine pancreas. | mdpi.comnih.gov |
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational and experimental methods has become a powerful strategy for the rational design of novel thiazole derivatives with specific biological activities. nih.govnih.govmdpi.com In silico techniques, such as molecular docking and ADME-Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, allow researchers to virtually screen large libraries of compounds and prioritize those with the highest potential for desired biological effects. researchgate.net
This computational pre-screening significantly reduces the time and resources required for experimental synthesis and testing. researchgate.net For example, in the development of new anti-cancer agents, computational studies have been used to design thiazole-based molecules that target specific proteins, such as Bcl-2. researchgate.net The designed molecules are then synthesized and their biological activity is evaluated experimentally, with the results often correlating well with the computational predictions. researchgate.net
Molecular docking studies are instrumental in understanding the binding interactions between a thiazole derivative and its biological target. nih.govfz-juelich.de By visualizing these interactions, chemists can make informed decisions about how to modify the structure of the thiazole compound to improve its potency and selectivity. nih.gov This iterative process of computational design, chemical synthesis, and biological evaluation is a key driver of innovation in the discovery of new thiazole-based therapeutic agents. mdpi.com
The table below outlines the integrated computational and experimental workflow for the rational design of thiazole derivatives.
| Step | Description | Techniques/Methods |
| 1. Target Identification and Virtual Screening | Identifying a biological target and computationally screening virtual libraries of thiazole compounds for potential binders. | Molecular Docking, Pharmacophore Modeling. |
| 2. In Silico ADME-Toxicity Prediction | Predicting the pharmacokinetic and toxicity profiles of the most promising virtual hits. | QSAR (Quantitative Structure-Activity Relationship) models, ADME-Tox prediction software. |
| 3. Chemical Synthesis | Synthesizing the prioritized thiazole derivatives in the laboratory. | Various organic synthesis techniques. |
| 4. In Vitro Biological Evaluation | Testing the synthesized compounds for their biological activity against the identified target. | Enzyme assays, cell-based assays. |
| 5. Structure-Activity Relationship (SAR) Analysis | Correlating the chemical structure of the synthesized compounds with their biological activity to guide further design iterations. | Analysis of experimental data, further computational modeling. |
Future Directions in the Synthesis and Transformation of Highly Functionalized Thiazole Compounds
The future of thiazole synthesis and transformation is geared towards the development of increasingly sophisticated and efficient methods for constructing highly functionalized and complex molecules. scispace.comresearchgate.neteurekaselect.comnih.govingentaconnect.com There is a continuing drive to discover novel synthetic routes that are not only high-yielding and selective but also adhere to the principles of green chemistry. numberanalytics.com
One of the key future directions is the continued development of one-pot and multi-component reactions for the synthesis of complex thiazole derivatives. scispace.comresearchgate.net These strategies are highly efficient as they allow for the rapid assembly of intricate molecular architectures from simple starting materials in a single operation, thereby minimizing waste and operational complexity. civilica.com
The exploration of novel catalytic systems will remain a central theme in thiazole chemistry. numberanalytics.com This includes the design of more active and selective catalysts, as well as the development of catalysts that can be easily recovered and reused. Biocatalysis and enzymatic synthesis are also expected to play an increasingly important role, offering mild and environmentally friendly alternatives to traditional chemical methods. mdpi.comnih.gov
Furthermore, the application of photochemical methods is an emerging area that holds promise for the precise rearrangement and functionalization of thiazole rings, providing new pathways to complex azole derivatives. chemistryworld.com
The ultimate goal of these advancements is to expand the accessible chemical space of thiazole-containing compounds for a wide range of applications, from drug discovery to materials science. eurekaselect.comnih.govingentaconnect.com The ability to efficiently synthesize and modify highly functionalized thiazoles will be crucial for developing new therapeutic agents, organic materials, and natural product analogs. eurekaselect.comnih.govingentaconnect.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
